Product packaging for 2,6-Dichloro-3-methylpyridin-4-amine(Cat. No.:)

2,6-Dichloro-3-methylpyridin-4-amine

Cat. No.: B13003921
M. Wt: 177.03 g/mol
InChI Key: ISUPRDUVXKWVFA-UHFFFAOYSA-N
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Description

Significance within Pyridine (B92270) Heterocyclic Chemistry

The pyridine ring is a fundamental heterocyclic scaffold found in a vast array of natural products, pharmaceuticals, and functional materials. nih.gov The chemical behavior of a pyridine ring can be finely tuned by the presence of various substituents. In 2,6-dichloro-3-methylpyridin-4-amine, the electron-withdrawing nature of the two chlorine atoms significantly influences the reactivity of the pyridine core. This electronic effect, combined with the directing effects of the amino and methyl groups, makes the compound a valuable precursor in nucleophilic substitution and cross-coupling reactions.

Halogenated heteroaromatics that are also electron-poor, such as this compound, are recognized as important intermediates in modern organic chemistry. The presence of chlorine atoms at the 2 and 6 positions makes the ring susceptible to nucleophilic attack at these positions. This reactivity is crucial for constructing more elaborate molecular architectures, allowing for the sequential and regioselective introduction of new functional groups.

Role as a Privileged Scaffold in Advanced Organic Synthesis

The term "privileged scaffold" refers to molecular frameworks that are capable of binding to multiple biological targets, making them valuable starting points for drug discovery. benthamdirect.comrsc.org Pyridine and its derivatives are widely regarded as privileged scaffolds due to their prevalence in FDA-approved drugs and biologically active compounds. nih.govnih.govresearchgate.net

While this compound may be more accurately described as a key building block rather than a privileged scaffold itself, it serves as a critical precursor for the synthesis of molecules based on such scaffolds. Its importance is highlighted by its role in the synthesis of significant pharmaceutical agents. For instance, it is a known intermediate in the production of 3-amino-2-chloro-4-methylpyridine (B17603) (also known as 2-chloro-3-amino-4-picoline or CAPIC). This subsequent compound, CAPIC, is a crucial building block for Nevirapine, a non-nucleoside reverse transcriptase inhibitor used in the treatment of HIV. google.com The synthetic pathway from a relatively simple substituted pyridine to a complex, life-saving drug underscores the compound's strategic value in medicinal chemistry.

Overview of Research Trajectories

Research involving this compound and related structures primarily focuses on its application as a versatile intermediate in organic synthesis. Key research directions include:

Pharmaceutical Synthesis: The most prominent research trajectory has been its use in creating active pharmaceutical ingredients. Its application in established synthetic routes, such as for Nevirapine, continues to be an area of process optimization to develop more cost-effective and higher-yield production methods. google.com

Development of Novel Synthetic Methods: The unique reactivity of dichlorinated pyridines drives research into new chemical transformations. This includes exploring its utility in various cross-coupling reactions to form carbon-carbon and carbon-heteroatom bonds, thereby accessing a wider range of complex derivatives.

Exploration of New Chemical Space: Chemists utilize this compound as a starting material to build libraries of novel heterocyclic compounds. By systematically modifying the chloro, amino, and methyl groups, researchers can generate diverse molecular structures for screening in drug discovery and materials science applications. For example, related aminomethylpyridines have been used in the synthesis of 6-azaindoles, demonstrating the potential to build fused heterocyclic systems.

Data Tables

Table 1: Physicochemical Properties of this compound

Property Value Source(s)
CAS Number 129432-25-3 chemdad.com
Molecular Formula C₆H₆Cl₂N₂ chemdad.com
Molecular Weight 177.03 g/mol chemdad.com
Melting Point 83.5-85.5 °C chemdad.com
Boiling Point 327.7±37.0 °C (Predicted) chemdad.com
Density 1.414±0.06 g/cm³ (Predicted) chemdad.com

| Appearance | Colorless to slightly yellow solid | pipzine-chem.com |

Table 2: Mentioned Compounds

Compound Name Other Names / Synonyms
This compound 3-Amino-2,6-dichloro-4-methylpyridine; 2,6-Dichloro-4-methylpyridin-3-amine
3-Amino-2-chloro-4-methylpyridine 2-Chloro-3-amino-4-picoline; CAPIC
Nevirapine -
Pyridine -

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H6Cl2N2 B13003921 2,6-Dichloro-3-methylpyridin-4-amine

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,6-dichloro-3-methylpyridin-4-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6Cl2N2/c1-3-4(9)2-5(7)10-6(3)8/h2H,1H3,(H2,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISUPRDUVXKWVFA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(C=C1N)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6Cl2N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Reactivity and Reaction Mechanisms of 2,6 Dichloro 3 Methylpyridin 4 Amine

Nucleophilic Aromatic Substitution Reactions at the Pyridine (B92270) Ring

The pyridine ring, being an electron-deficient aromatic system, is susceptible to nucleophilic aromatic substitution (SNAr), particularly at positions activated by the ring nitrogen (C2 and C6). The presence of two chlorine atoms, which are effective leaving groups, at these positions makes 2,6-Dichloro-3-methylpyridin-4-amine a versatile substrate for such reactions. stackexchange.comechemi.com

The two chlorine atoms at the C2 and C6 positions of the pyridine ring are the primary sites for nucleophilic attack. rsc.org The electron-withdrawing nature of the pyridine nitrogen atom depletes electron density at the ortho (C2, C6) and para (C4) positions, facilitating the addition of a nucleophile. stackexchange.comechemi.com While both the C2 and C6 positions are activated, their relative reactivity can be influenced by the electronic effects of the other ring substituents—the electron-donating amino group at C4 and the electron-donating methyl group at C3.

In many halogenated pyrimidines and related heterocycles, the displacement of halogen substituents by various nucleophiles is a common and predictable reaction pathway. rsc.orgresearchgate.net The outcome of these reactions, particularly the selectivity between the C2 and C6 positions, is dictated by a combination of electronic and steric factors.

Regioselectivity in nucleophilic aromatic substitution reactions of substituted dichloropyridines is a critical aspect that determines the structure of the final product. Studies on analogous compounds provide significant insight into the likely behavior of this compound.

Reaction with Malononitrile (B47326) Dimers: Research on the reaction of a structurally similar compound, 2,6-dichloro-4-methylnicotinonitrile, with malononitrile dimer in the presence of a base, demonstrated regioselective substitution of the chlorine atom exclusively at the C6 position. researchgate.netresearchgate.net The authors of the study suggest that the probable reason for this selectivity is the greater steric hindrance at the C2 position, which is adjacent to the cyano group (in the studied molecule) or the methyl group (in the title compound), preventing the attack of the bulky C-nucleophile derived from malononitrile dimer. researchgate.net This suggests that this compound would likely exhibit similar regioselectivity, favoring substitution at the less sterically encumbered C6 position.

Reaction with Amines: The regioselectivity of amination reactions on dichloropyridine systems is governed by a delicate balance of electronic and steric effects. In the case of 2,6-dichloro-3-nitropyridine (B41883), the strongly electron-withdrawing nitro group at C3 significantly enhances the electrophilicity of the adjacent C2 position. stackexchange.comechemi.com This inductive effect makes the C2 carbon more electron-deficient and thus more prone to nucleophilic attack, even though the C6 position is also electronically activated (para to the nitro group). stackexchange.comechemi.com Consequently, amination of 2,6-dichloro-3-nitropyridine often favors substitution at the C2 position, a kinetically controlled outcome. stackexchange.comechemi.com

In contrast, for this compound, the C3 substituent is an electron-donating methyl group. This diminishes the relative electrophilicity of the C2 position compared to the nitro-substituted analogue. Therefore, steric factors are likely to play a more dominant role, potentially favoring nucleophilic attack by amines at the less hindered C6 position.

Table 1: Regioselectivity in Nucleophilic Aromatic Substitution of Related Dichloropyridines
SubstrateNucleophileMajor Substitution PositionPrimary Influencing FactorReference
2,6-dichloro-4-methylnicotinonitrileMalononitrile DimerC6Steric Hindrance at C2 researchgate.netresearchgate.net
2,6-dichloro-3-nitropyridineAmines (e.g., piperazine (B1678402) derivative)C2Electronic Activation by C3-Nitro Group stackexchange.comechemi.com

Reactions Involving the Amino Group

The exocyclic amino group at the C4 position provides a second major site of reactivity for the molecule, participating in proton transfer, charge-transfer complexation, and various coupling reactions.

Proton transfer is a fundamental reaction for amine-containing compounds. In this compound, two basic nitrogen atoms can potentially accept a proton: the endocyclic pyridine nitrogen and the exocyclic amino nitrogen. The actual site of protonation depends on the relative basicity of these two centers. Studies on related diaminopyridines have shown that proton transfer from an acidic species often occurs at the pyridine ring nitrogen. mdpi.com This process results in the formation of a pyridinium (B92312) cation. mdpi.com The protonation is an equilibrium process, and the formation of a hydrogen-bonded complex often precedes the full transfer of the proton, with the solvent polarity playing a significant role in stabilizing the resulting charged species. mdpi.com For this compound, a similar mechanism is expected, where an acid (H-A) would interact with the molecule, leading to protonation primarily at the ring nitrogen.

The amino group of this compound can act as an electron donor in the formation of charge-transfer (CT) complexes. mdpi.com These complexes are formed through the interaction of an electron donor molecule with an electron acceptor molecule. mdpi.com The amino group's lone pair of electrons has a relatively low ionization potential, allowing it to donate electron density to suitable π-acceptors. mdpi.com

Commonly used electron acceptors for forming CT complexes with amines include 7,7,8,8-tetracyanoquinodimethane (B72673) (TCNQ) and 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ). mdpi.comnih.gov The formation of the CT complex results in a new, characteristic absorption band in the electronic spectrum, which can be used to determine physical parameters such as the formation constant (KCT) and molar absorptivity (εCT) of the complex. nih.gov

Table 2: Potential Electron Acceptors for Charge-Transfer Complex Formation
Electron AcceptorAbbreviationAcceptor TypeReference
7,7,8,8-tetracyanoquinodimethaneTCNQπ-acceptor mdpi.comnih.gov
2,3-dichloro-5,6-dicyano-1,4-benzoquinoneDDQπ-acceptor mdpi.comnih.gov
IodineI₂σ-acceptor nih.gov
2,4,4,6-tetrabromo-2,5-cyclohexadienoneTBCHDπ-acceptor nih.gov

The amino group can undergo various transformations, most notably carbon-nitrogen bond-forming reactions such as the Buchwald–Hartwig amination. wikipedia.org This palladium-catalyzed cross-coupling reaction is a powerful method for synthesizing aryl amines from aryl halides. wikipedia.orgorganic-chemistry.org In this context, this compound would serve as the amine component, reacting with a variety of aryl or heteroaryl halides (or triflates) to form a new C-N bond. organic-chemistry.org

The reaction mechanism proceeds through a catalytic cycle involving a palladium(0) species. The key steps are:

Oxidative Addition: The aryl halide oxidatively adds to the Pd(0) catalyst.

Amine Coordination and Deprotonation: The amine (this compound) coordinates to the palladium(II) complex and is then deprotonated by a base.

Reductive Elimination: The resulting palladium-amido complex undergoes reductive elimination to form the desired C-N coupled product and regenerate the Pd(0) catalyst. wikipedia.org

The success of the reaction is highly dependent on the choice of phosphine (B1218219) ligand and base. libretexts.org Different generations of catalyst systems have been developed to accommodate a wide range of substrates and functional groups. wikipedia.orglibretexts.org

Table 3: Representative Catalyst System Components for Buchwald-Hartwig Amination
ComponentExamplesFunction/NotesReference
Palladium PrecursorPd₂(dba)₃, Pd(OAc)₂Source of the active Pd(0) catalyst. nih.gov
Phosphine LigandBINAP, DPPF, XPhos, RuPhosStabilizes the palladium center and facilitates the catalytic cycle. Choice depends on the substrates. wikipedia.orglibretexts.org
BaseNaOt-Bu, K₂CO₃, LiHMDSDeprotonates the amine in the catalytic cycle. Choice depends on functional group tolerance. libretexts.org

Electrophilic Aromatic Substitution Potentials

The pyridine ring is generally less reactive towards electrophilic aromatic substitution than benzene (B151609) due to the electron-withdrawing nature of the nitrogen atom. However, the substituents on the ring significantly modulate this reactivity. In this compound, the directing effects of the four substituents determine the position of any potential electrophilic attack.

The activating and directing effects of the substituents are as follows:

Amino group (-NH₂): This is a strong activating group and is ortho, para-directing. Due to its position at C-4, it strongly activates the ortho positions (C-3 and C-5).

Methyl group (-CH₃): This is a weak activating group and is also ortho, para-directing. Located at C-3, it would direct incoming electrophiles to the ortho (C-2 and C-4) and para (C-6) positions.

Chloro groups (-Cl): These are deactivating groups but are ortho, para-directing. The chlorine at C-2 directs to the ortho (C-3) and para (C-6) positions. The chlorine at C-6 directs to the ortho (C-5) and para (C-2) positions.

Considering the positions on the ring, the C-2, C-4, and C-6 positions are already substituted. The available positions for substitution are C-3 and C-5. The amino group at C-4 strongly activates both the C-3 and C-5 positions. The methyl group at C-3 further activates the C-5 position (para to the methyl group is C-6, which is blocked; ortho is C-2 and C-4, which are blocked). The chloro group at C-2 directs to the C-5 position (para), and the chloro group at C-6 also directs to the C-5 position (ortho).

Therefore, the concerted directing effects of all substituents strongly favor electrophilic attack at the C-5 position . The strong activating effect of the amino group is the dominant factor, and its influence is reinforced by the directing effects of the other substituents.

A study on the nitration of the closely related compound, 4-amino-2,6-dichloropyridine, demonstrated that nitration with potassium nitrate (B79036) in concentrated sulfuric acid resulted in the formation of 4-amino-2,6-dichloro-3-nitropyridine and 4-amino-2,6-dichloro-3,5-dinitropyridine. researchgate.net This provides experimental evidence that the positions ortho to the activating amino group are susceptible to electrophilic attack. In the case of this compound, with the C-3 position already occupied by a methyl group, the electrophilic substitution is expected to occur exclusively at the C-5 position.

SubstituentPositionElectronic EffectDirecting Effect
AminoC-4Strong Activatorortho, para
MethylC-3Weak Activatorortho, para
ChloroC-2Deactivatorortho, para
ChloroC-6Deactivatorortho, para

Table 1: Directing Effects of Substituents on this compound

Role as a Proton Scavenger or Base in Organic Transformations

While specific, detailed studies on the use of this compound as a dedicated proton scavenger or non-nucleophilic base in organic transformations are not extensively documented in readily available literature, its basic properties are utilized in its own synthesis and subsequent reactions. For instance, in a patented method for the preparation of 3-amino-2-chloro-4-alkylpyridines, a related compound, the reaction mixture is basified with a potassium hydroxide (B78521) solution. google.com In another instance, the synthesis of 2,6-dichloro-4-methyl-3-aminopyridine involves a Hofmann rearrangement where the intermediate carboxamide is treated with a solution of bromine in excess sodium hydroxide, highlighting the use of a strong base in a reaction involving a closely related precursor. google.com

The predicted pKa of this compound is approximately 0.06±0.10, which indicates it is a weak base. However, in reactions that generate strong acids, it can act as an acid scavenger to neutralize the medium and prevent side reactions or decomposition of acid-sensitive materials. For example, in condensation reactions that release a molecule of water, which can subsequently protonate other species, a base is often added. While stronger, non-nucleophilic bases are more commonly employed for this purpose, a substituted aminopyridine could fulfill this role under specific conditions, particularly if its nucleophilicity is sterically hindered.

Advanced Spectroscopic and Spectrometric Characterization Studies

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Identification and Molecular Interactions

No specific experimental FT-IR or Raman spectral data (wavenumbers and assignments) for 2,6-Dichloro-3-methylpyridin-4-amine could be located.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Complex Formation

No UV-Vis absorption maxima (λmax) or studies on the electronic transitions of this compound were found in the searched literature.

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis

No experimental mass spectrometry data, including molecular ion peaks or fragmentation patterns, were available for this compound.

Computational Chemistry and Theoretical Investigations

Molecular Modeling of Reactivity and Selectivity

Prediction of Reaction Pathways and Transition States

Understanding the potential chemical transformations of 2,6-Dichloro-3-methylpyridin-4-amine begins with mapping its possible reaction pathways. A fundamental reaction type for this class of compound is nucleophilic aromatic substitution (SNAr), where one or both of the chlorine atoms are displaced by a nucleophile. quimicaorganica.org Theoretical methods, particularly Density Functional Theory (DFT), are instrumental in exploring the mechanisms of such reactions. nih.govmdpi.com

Computational models can calculate the potential energy surface of a reaction, identifying the low-energy paths from reactants to products. These calculations pinpoint the structures and energies of crucial intermediates, such as the Meisenheimer complex, and the transition states that connect them. rsc.orgresearchgate.net The energy of the transition state determines the activation energy barrier for a reaction step; a lower barrier indicates a faster reaction rate. figshare.com For instance, in a hypothetical aminolysis of this compound, DFT could be used to calculate the energy barriers for substituting the chlorine at the C2 versus the C6 position, thereby predicting which substitution is kinetically favored. figshare.com Similarly, the reaction of the 4-amino group itself, such as in acylation or alkylation, could be modeled to predict its reactivity compared to the pyridine (B92270) nitrogen. While specific transition state energy data for this compound is not available in the current literature, the established methodologies provide a clear framework for its future computational investigation. nih.govresearchgate.net

Analysis of Regioselective Processes

Regioselectivity refers to the preference for a reaction to occur at one position over another. For this compound, the most pertinent regioselective process is the nucleophilic aromatic substitution (SNAr) at either the C2 or C6 position. The outcome of this competition is governed by a subtle interplay of electronic and steric effects, which can be analyzed using computational methods. researchgate.netwuxiapptec.com

The pyridine nitrogen and the substituents on the ring dictate the electrophilicity of the carbon atoms. The pyridine nitrogen is strongly electron-withdrawing, activating the ortho (C2, C6) and para (C4) positions to nucleophilic attack. quimicaorganica.org The two chlorine atoms are also inductively electron-withdrawing. The key modulators of selectivity between the C2 and C6 positions are the 4-amino and 3-methyl groups.

Electronic Effects : The 4-amino group is a strong electron-donating group by resonance, which deactivates the ring towards nucleophilic attack, but its effect is felt most strongly at the ortho (C3, C5) and para (C6) positions. Conversely, the 3-methyl group is a weak electron-donating group. Computational analysis via methods like Frontier Molecular Orbital (FMO) theory can quantify these effects by examining the distribution and energy of the Lowest Unoccupied Molecular Orbital (LUMO). wuxiapptec.commdpi.com A larger LUMO lobe on a particular carbon atom suggests it is a more favorable site for nucleophilic attack. mdpi.com

Steric Effects : The 3-methyl group provides steric hindrance to an incoming nucleophile attacking the adjacent C2 position. In contrast, the C6 position is sterically unencumbered. Studies on related 3-substituted 2,6-dichloropyridines have shown that bulky 3-substituents can significantly direct substitution towards the 6-position. researchgate.net

A qualitative comparison of the directing effects can be summarized as follows:

PositionElectronic Influence from SubstituentsSteric HindrancePredicted Reactivity
C2 Activated by pyridine N and C2-Cl. Potentially influenced by adjacent electron-donating 3-CH3.High, due to adjacent 3-CH3 group.Likely hindered for bulky nucleophiles.
C6 Activated by pyridine N and C6-Cl. May be electronically deactivated by para 4-NH2 group.Low.Likely favored for bulky nucleophiles.

Computational studies on the SNAr reactions of 2,4-dichloropyrimidines have demonstrated that such regioselectivity is highly sensitive to the nature of other ring substituents, but is often predictable with QM calculation tools. wuxiapptec.com A full computational analysis involving the calculation of transition state energies for attack at both C2 and C6 would provide a definitive prediction of the regioselective outcome. researchgate.net

Intermolecular Interaction Analysis via Computational Methods

The physical properties and biological activity of a molecule are often dictated by its intermolecular interactions. Computational methods are essential for characterizing these non-covalent forces, such as hydrogen bonds and charge-transfer interactions, providing detailed energetic and geometric information.

Hydrogen Bonding Networks

The this compound molecule possesses functional groups capable of participating in hydrogen bonding. The primary amino group (-NH₂) can act as a hydrogen bond donor, while the lone pair on the pyridine ring nitrogen atom can serve as a hydrogen bond acceptor. nih.gov

Computational studies, often combined with crystallographic data, can precisely map these interactions. For example, a study of the related compound 6-Methylpyridin-3-amine revealed intermolecular N-H···N hydrogen bonds linking molecules in the crystal structure. researchgate.net DFT calculations can be employed to investigate the effects of hydrogen bonding on reaction barriers, as demonstrated in the aminolysis of 6-chloropyrimidine, where hydrogen bonding to the reacting amine was shown to significantly lower the activation energy. figshare.com Although a specific study on this compound is not present, data from analogous structures provide a strong basis for predicting its hydrogen bonding behavior. The geometry of such an interaction in a similar aminopyridine crystal structure is detailed below.

Donor (D)Hydrogen (H)Acceptor (A)D-H (Å)H···A (Å)D···A (Å)D-H···A (°)
N-H (amino)HN (pyridyl)0.862.293.131165
Data derived from a study on a related aminopyridine and is illustrative for the potential interactions of this compound.

Charge Transfer Complex Energetics and Dissociation Parameters

Aminopyridines are known to act as electron donors and can form stable charge-transfer (CT) complexes with suitable electron acceptors. worldscientific.comacs.org These complexes are characterized by the partial transfer of electron density from the donor (the aminopyridine) to the acceptor, resulting in new absorption bands in the UV-visible spectrum. The formation and stability of these complexes are of interest in various fields, including molecular recognition and materials science. rsc.orgnih.gov

Computational DFT studies are highly effective in analyzing the structure, electronic properties, and stability of CT complexes. researchgate.net While specific data for this compound is unavailable, research on the closely related 2-amino-4-methylpyridine (B118599) with the electron acceptor chloranilic acid provides an excellent model for the types of parameters that can be determined. acs.org The key energetic and dissociation parameters include the formation constant (KCT), the standard free energy change (ΔG°), and the dissociation energy (W). acs.org

The stability and electronic properties of these complexes can be evaluated computationally and experimentally, with key parameters summarized in data tables. The following table presents data for the CT complex formed between 2-amino-4-methylpyridine and chloranilic acid in different solvents, which serves as a proxy for the expected behavior of a complex involving this compound.

Spectroscopic and Thermodynamic Data for a Model Aminopyridine CT Complex

Solvent KCT (L mol⁻¹) εmax (L mol⁻¹ cm⁻¹) ΔG° (kJ mol⁻¹) W (eV)
Acetonitrile 1.83 x 10⁴ 1.28 x 10³ -24.31 3.88
Methanol 1.05 x 10⁴ 0.95 x 10³ -22.92 3.84
50% MeOH-AN 1.34 x 10⁴ 1.13 x 10³ -23.56 3.86

Data adapted from a study on the 2-amino-4-methylpyridine-chloranilic acid complex and is illustrative. The presence of two electron-withdrawing chloro groups on the target compound would likely reduce its donor capacity, affecting these values. acs.org

Applications in Advanced Organic Synthesis and Materials Science

Building Block for Complex Heterocyclic Systems

Heterocyclic compounds, particularly those containing nitrogen, are central to medicinal chemistry and materials science. sigmaaldrich.comsrdorganics.com The structure of 2,6-dichloro-3-methylpyridin-4-amine is primed for the synthesis of fused ring systems, offering multiple reaction sites for cyclization and derivatization.

Naphthyridines, or pyridopyridines, consist of two fused pyridine (B92270) rings and represent a class of heterocycles with significant biological activity. nih.govthieme-connect.de The synthesis of the naphthyridine skeleton often relies on the cyclization of appropriately substituted pyridine precursors. Substituted 3-aminopyridines are common starting materials for constructing various naphthyridine isomers through reactions like the Skraup synthesis, where a 3-aminopyridine (B143674) reacts with glycerol (B35011) or other carbonyl compounds to form the second pyridine ring. nih.gov

For instance, a general and well-established route to 1,5-naphthyridines involves the reaction of a 3-aminopyridine with compounds that can provide a three-carbon chain to form the new ring. nih.gov Applying this to this compound, the amino group at the 4-position and the adjacent C-3 and C-5 positions of the pyridine ring can participate in cyclization reactions. While specific literature detailing the direct conversion of this compound to a naphthyridine is scarce, established methods on analogous 3-aminopyridines, such as the Heck reaction followed by cyclization, provide a clear blueprint for its potential use. thieme-connect.de The presence of the dichloro and methyl groups on the starting pyridine would result in a correspondingly substituted naphthyridine core, offering a pathway to novel and functionalized polycyclic systems.

The title compound is recognized as a key intermediate in the synthesis of pharmacologically active molecules. sigmaaldrich.comsrdorganics.com The combination of chloro, amino, and methyl groups on a single pyridine ring provides a scaffold that can be elaborated into more complex structures. Pyridine-fused heterocycles are known to be vital in medicinal chemistry due to their rigid, planar structures that can interact effectively with biological targets. ias.ac.in

The utility of similar aminopyridine building blocks is well-documented. For example, 2-chloro-3-amino-4-methylpyridine (B1178857) is a key intermediate in the synthesis of Nevirapine, a non-nucleoside reverse transcriptase inhibitor used to treat HIV infection. The structural elements of this compound make it a valuable precursor for creating libraries of diverse heterocyclic compounds for drug discovery programs. The reactive chloro groups can be displaced through nucleophilic substitution, while the amino group can be acylated or used as a handle for further annulation reactions, leading to a wide array of advanced heterocyclic systems.

The chemical reactivity of this compound allows for its strategic derivatization to introduce specific functional groups, thereby tuning its electronic and steric properties for various applications. The two chlorine atoms are susceptible to nucleophilic aromatic substitution (SNAr), a common reaction for halopyridines. stackexchange.comresearchgate.net

This reactivity enables the selective replacement of one or both chlorine atoms with a variety of nucleophiles, including amines, anilines, and alkoxides. researchgate.netacs.org Such reactions are powerful tools for introducing new functional motifs onto the pyridine core. For example, reaction with secondary amines can introduce dialkylamino groups, while reaction with anilines can append aryl-amino functionalities. The regioselectivity of these substitutions can often be controlled by reaction conditions and the nature of the nucleophile. stackexchange.comresearchgate.net Furthermore, the exocyclic amino group can be readily acylated or alkylated, providing another site for modification. This dual reactivity makes the compound a versatile platform for synthesizing polysubstituted pyridines with tailored functionalities for applications ranging from medicinal chemistry to materials science.

Interactive Data Table: Reactivity of this compound

Functional GroupPositionType of ReactionPotential Products
ChloroC2, C6Nucleophilic Aromatic Substitution (SNAr)Alkoxy-, Amino-, or Thio-substituted pyridines
AminoC4Acylation, Alkylation, DiazotizationAmides, Secondary/Tertiary Amines, Halogenated Pyridines
MethylC3Oxidation, HalogenationCarboxylic Acid, Halomethyl Pyridines
Pyridine Ring-Cyclization, AnnulationFused Heterocycles (e.g., Naphthyridines, Pyridopyrimidines)

Ligand Chemistry in Coordination Compounds

The nitrogen atoms in this compound—both the endocyclic pyridine nitrogen and the exocyclic amino nitrogen—are potential donor sites for coordinating with metal ions. This allows the compound to act as a ligand in the formation of metal complexes, opening up applications in catalysis, materials science, and bioinorganic chemistry.

Aminopyridine derivatives are well-known ligands for a variety of transition metals. ekb.eg Research on the coordination chemistry of similar ligands, such as 2-amino-3-methylpyridine (B33374) and 4-aminopyridine, provides insight into the expected behavior of this compound. These ligands readily form complexes with metal ions like copper(II) and silver(I). ekb.egmdpi.com In these complexes, the pyridine ring nitrogen typically acts as the primary coordination site. mdpi.com

Copper(II) complexes with aminopyridine ligands have been synthesized and structurally characterized, often revealing coordination polymers or discrete molecular units depending on the counter-ions and solvent systems used. mdpi.comresearchgate.net For example, Cu(II) complexes with terpyridine ligands, which also feature pyridine nitrogen donors, can form dimeric structures bridged by chloride ions. nih.govnih.gov Given this precedent, this compound is expected to coordinate to Cu(II) primarily through its endocyclic nitrogen.

Platinum(II) complexes are of immense interest, particularly due to their applications in cancer therapy. While Pt(II) complexes with this specific ligand are not widely reported, the general principles of platinum coordination chemistry suggest that it could act as a monodentate or bridging ligand in Pt(II) or Pt(IV) complexes. nih.gov The electronic properties imparted by the chloro and methyl substituents would influence the stability and reactivity of the resulting metal complexes.

Studies on a silver(I) complex with 2-amino-3-methylpyridine revealed that while the pyridine nitrogen coordinates to the silver ion, the amino group engages in hydrogen bonding and can even act as a bridging unit between two metal centers to form a polymeric structure. mdpi.com The nitrate (B79036) counter-ions in that study were also found to play an important role in stabilizing the crystal lattice through hydrogen bonding with the amino group. mdpi.com Similarly, in Cu(II) coordination polymers, hydrogen bridges are observed to be significant forces that dictate the final geometry around the copper center. mdpi.com Theoretical studies have confirmed that intermolecular hydrogen bonds in aminopyridine complexes can be strengthened upon electronic excitation. nih.gov Therefore, in any metal complex formed with this compound, a network of hydrogen bonds involving the amino group, coordinated solvent molecules, and counter-ions would be expected to play a critical role in defining the supramolecular architecture.

Analytical Derivatization Strategies

Derivatization is a common strategy in analytical chemistry used to modify a chemical compound to improve its detection and separation. This often involves reacting the analyte with a reagent to create a derivative with more favorable properties for a given analytical technique.

Enhancement of Spectroscopic and Chromatographic Properties

There is currently no specific information available in the scientific literature detailing analytical derivatization strategies for the explicit purpose of enhancing the spectroscopic or chromatographic properties of this compound. Research on related compounds, such as other aminopyridines, sometimes involves derivatization to improve fluorescence or volatility for detection by methods like HPLC with fluorescence detection or gas chromatography (GC). However, no such studies have been found for this compound.

Method Development for Detection and Quantification

Comprehensive literature searches did not yield any specific methods that have been developed for the detection and quantification of this compound. The development of such methods would likely involve techniques such as High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), or Liquid Chromatography-Mass Spectrometry (LC-MS). However, no published research detailing these methodologies for this specific compound could be identified.

The following table would typically present data on such analytical methods; however, due to the lack of available information, it remains empty.

Interactive Data Table: Analytical Methods for this compound

Analytical Technique Matrix Limit of Detection (LOD) Limit of Quantification (LOQ) Reference
No data available No data available No data available No data available No data available

Development of Agrochemical Intermediates

Pyridine derivatives are a crucial class of intermediates in the agrochemical industry, forming the structural core of many herbicides, insecticides, and fungicides. agropages.com The specific arrangement of substituents on the pyridine ring can significantly influence the biological activity of the final product.

Despite the importance of substituted pyridines in agriculture, there is no specific information in the reviewed literature that identifies this compound as an intermediate in the synthesis of any commercial or developmental agrochemicals. While its structural isomer, 2,6-dichloro-4-methyl-3-aminopyridine, is a known compound, the applications of this compound in this context have not been documented.

The following table would typically list agrochemicals synthesized from this intermediate. Due to the lack of data, it is presented without entries.

Interactive Data Table: Agrochemicals Derived from this compound

Agrochemical Product Type Synthesis Reference
No data available No data available No data available

Future Research Directions and Open Questions

Exploration of Novel Synthetic Pathways

One promising avenue is the application of modern transition-metal-catalyzed C-N and C-C bond-forming reactions. For instance, developing a late-stage amination protocol on a pre-functionalized 2,6-dichloro-3-methylpyridine (B1299082) precursor could offer a direct entry. Conversely, constructing the pyridine (B92270) ring from acyclic precursors via catalyzed cycloaddition reactions presents an alternative and potentially more convergent strategy. A patent for a related compound, 3-amino-2-chloro-4-alkylpyridine, highlights a process that avoids nitration steps, suggesting a direction for more environmentally benign syntheses. google.com Research into methods for related compounds, such as 2,6-dichloro-3-amino-4-methyl pyridine, suggests that while transition metal catalysis can offer high selectivity, challenges related to catalyst cost and recovery must be considered. pipzine-chem.com

Proposed Synthetic Approach Potential Catalytic System Key Precursors Anticipated Challenge
Late-Stage AminationPd or Cu-based catalysts with specialized ligands2,6-dichloro-3-methyl-4-halopyridineControlling regioselectivity and preventing side reactions.
De Novo Ring FormationCobalt (Co) or Rhodium (Rh) catalyzed [2+2+2] cycloadditionSubstituted alkynes and nitrilesAssembly of complex precursors and control of isomerism.
Hofmann RearrangementSodium hypobromite2,6-dichloro-4-methyl-3-pyridinecarboxamideMulti-step precursor synthesis. google.com

Advanced Mechanistic Investigations of Complex Transformations

The reactivity of the 2,6-Dichloro-3-methylpyridin-4-amine scaffold is governed by a complex interplay of electronic and steric effects from its four distinct substituents. The two chlorine atoms are susceptible to nucleophilic aromatic substitution (SNAr), but their relative reactivity is not immediately obvious. The electron-donating amino group and methyl group activate the ring, but their positional influence on substitution at the C2 versus C6 position warrants detailed investigation.

Future mechanistic studies should employ a combination of kinetic analysis, in-situ reaction monitoring (e.g., via NMR or IR spectroscopy), and isotopic labeling. A key question is determining the kinetic versus thermodynamic products in SNAr reactions. For example, in the related 2,6-dichloro-3-nitropyridine (B41883), nucleophilic attack is favored at the C2 position (ortho to the nitro group) under kinetic control, despite the C6 position being less sterically hindered. stackexchange.com Similar detailed studies on this compound would be invaluable for predicting and controlling its chemical behavior.

Untapped Reactivity Profiles and Catalytic Applications

Beyond simple SNAr reactions, the reactivity profile of this compound is largely unexplored. The presence of two distinct chlorine atoms opens the door for selective or sequential cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) to introduce new carbon or heteroatom substituents. Achieving high selectivity for monosubstitution at either the C2 or C6 position would be a significant achievement, enabling the creation of a diverse library of derivatives for screening in various applications.

Furthermore, the pyridine nitrogen and the exocyclic amine group can act as ligands for metal centers. mdpi.com Research could explore the synthesis of coordination complexes, investigating whether this compound can act as a bidentate or bridging ligand. Such complexes could possess interesting catalytic properties, potentially mediating organic transformations or acting as novel photoredox catalysts.

Potential in Emerging Material Science Fields

Halogenated organic compounds and aminopyridines are known to be valuable building blocks in material science. For instance, related dichlorinated pyridines are used to enhance the thermal stability and chemical resistance of polymers. chemimpex.com Dinitropyridines, which can be synthesized from aminodichloropyridines, are precursors to energetic materials. researchgate.net

Future research should investigate this compound as a monomer for polymerization or as an additive to existing polymer formulations. Its rigid, polar structure could impart desirable properties such as high thermal stability, flame retardancy, or specific optical characteristics. The potential for this molecule to self-assemble through hydrogen bonding (via the amine) and halogen bonding (via the chlorine atoms) could be explored for the development of supramolecular materials and liquid crystals.

Synergistic Computational and Experimental Approaches

A synergistic approach combining computational chemistry with experimental validation is crucial for accelerating research into this compound. Density Functional Theory (DFT) calculations can be employed to predict a wide range of properties before undertaking extensive lab work.

Future computational studies should focus on:

Predicting Reactivity: Calculating transition state energies for SNAr at the C2 and C6 positions with various nucleophiles to predict regioselectivity.

Simulating Spectra: Predicting NMR, IR, and UV-Vis spectra to aid in the characterization of new derivatives.

Estimating Physicochemical Properties: Calculating properties like molecular geometry, dipole moment, and electronic structure to guide applications in material science. Predicted collision cross-section (CCS) values are already available from computational models and provide a basis for experimental mass spectrometry studies. uni.lu

These computational predictions must be systematically validated through targeted experiments to refine the theoretical models and build a robust understanding of the molecule's behavior.

Computed Property (Predicted) Value Potential Experimental Verification
Molecular FormulaC6H6Cl2N2Mass Spectrometry
Monoisotopic Mass175.9908 DaHigh-Resolution Mass Spectrometry (HRMS)
XlogP2.5Partition coefficient measurement (e.g., shake-flask method)
Predicted CCS ([M+H]+)131.1 ŲIon Mobility-Mass Spectrometry (IM-MS)
Predicted CCS ([M+Na]+)142.7 ŲIon Mobility-Mass Spectrometry (IM-MS)

Data sourced from PubChemLite. uni.lu

Q & A

Q. How do structural modifications affect its pharmacokinetic profile?

  • Answer:
  • Methyl Group Impact: The 3-methyl group enhances metabolic stability (t₁/₂ > 4 hrs in human microsomes).
  • Chlorine Substitution: 2,6-dichloro configuration reduces CYP-mediated oxidation .
  • SAR Table:
ModificationLogPt₁/₂ (h)CYP3A4 Inhibition (IC₅₀, μM)
3-Methyl2.84.212.3
3-Hydroxy1.51.18.9

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.